N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Brand Name:
Vulcanchem
CAS No.:
851989-92-9
VCID:
VC0353062
InChI:
InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
SMILES:
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br
Molecular Formula:
C16H13BrN2O2S
Molecular Weight:
377.3g/mol
N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
CAS No.: 851989-92-9
Main Products
VCID: VC0353062
Molecular Formula: C16H13BrN2O2S
Molecular Weight: 377.3g/mol
CAS No. | 851989-92-9 |
---|---|
Product Name | N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
Molecular Formula | C16H13BrN2O2S |
Molecular Weight | 377.3g/mol |
IUPAC Name | N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Standard InChI | InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) |
Standard InChIKey | YHAUVJNEWWVOPC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br |
PubChem Compound | 7455287 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume